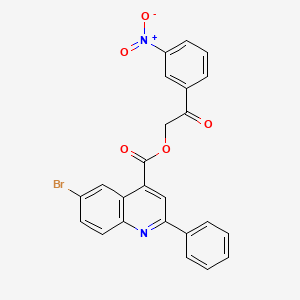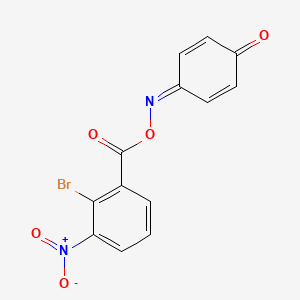![molecular formula C27H23NO7 B3693378 [4-[(E)-3-(4-ethoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] 2-acetyloxybenzoate](/img/structure/B3693378.png)
[4-[(E)-3-(4-ethoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] 2-acetyloxybenzoate
Overview
Description
[4-[(E)-3-(4-ethoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] 2-acetyloxybenzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, ester groups, and an enone moiety, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-3-(4-ethoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] 2-acetyloxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the core aromatic structures, followed by the introduction of functional groups through various organic reactions such as esterification, amidation, and aldol condensation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-3-(4-ethoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] 2-acetyloxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction can produce alcohols, and substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
[4-[(E)-3-(4-ethoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] 2-acetyloxybenzoate has several scientific research applications:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: The compound’s unique properties make it suitable for use in materials science, such as the development of advanced polymers or coatings.
Mechanism of Action
The mechanism of action of [4-[(E)-3-(4-ethoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] 2-acetyloxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The enone moiety, in particular, is known to participate in Michael addition reactions, which can alter the function of target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds share the aniline structure but differ in the presence of chlorine atoms and lack the ester and enone functionalities.
Uniqueness
What sets [4-[(E)-3-(4-ethoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] 2-acetyloxybenzoate apart is its combination of aromatic rings, ester groups, and an enone moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
[4-[(E)-3-(4-ethoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] 2-acetyloxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO7/c1-3-33-26(31)20-11-13-21(14-12-20)28-25(30)17-10-19-8-15-22(16-9-19)35-27(32)23-6-4-5-7-24(23)34-18(2)29/h4-17H,3H2,1-2H3,(H,28,30)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGYSZWIOIRAQP-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-2-(4-benzhydrylpiperazin-1-yl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B3693297.png)

![5-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylic acid](/img/structure/B3693313.png)
![6-bromo-3-imidazo[2,1-b][1,3]benzothiazol-2-yl-2H-chromen-2-one](/img/structure/B3693317.png)



![5-[(3-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B3693345.png)
![4-bromo-N-[3-(4-fluoroanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B3693351.png)
![2-methyl-3-phenylmethoxy-6-[4-(1-phenylpyrazol-4-yl)-1H-pyrazol-5-yl]phenol](/img/structure/B3693358.png)
![ethyl 4-{[5-(2-oxo-2H-chromen-3-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate](/img/structure/B3693364.png)
![(3Z)-5-bromo-3-[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3693373.png)

![[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 2-iodobenzoate](/img/structure/B3693383.png)
